molecular formula C9H22N2S2 B14594168 Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis- CAS No. 61260-07-9

Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-

Katalognummer: B14594168
CAS-Nummer: 61260-07-9
Molekulargewicht: 222.4 g/mol
InChI-Schlüssel: JQOFSIBBXPRWLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- is a sulfur-containing organic compound It is known for its distinctive structure, which includes two ethanethiol groups connected by a 1,3-propanediylbis(methylimino) linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- typically involves the reaction of ethanethiol with a suitable precursor that contains the 1,3-propanediylbis(methylimino) moiety. One common method involves the nucleophilic substitution reaction where ethanethiol acts as a nucleophile, attacking a halogenated precursor to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced back to thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are regenerated.

    Substitution: Various substituted ethanethiol derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials

Wirkmechanismus

The mechanism of action of ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- involves its ability to form and break disulfide bonds. This is crucial in many biological processes, including protein folding and cellular protection against oxidative stress. The compound interacts with molecular targets such as cysteine residues in proteins, facilitating the formation of disulfide bridges .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanethiol: A simpler thiol with a similar sulfur-containing group.

    1,3-Propanedithiol: Contains two thiol groups but lacks the 1,3-propanediylbis(methylimino) linkage.

    2-Mercaptoethanol: Contains a thiol and an alcohol group.

Uniqueness

Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and applications compared to simpler thiols. Its ability to form stable disulfide bonds makes it particularly valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

61260-07-9

Molekularformel

C9H22N2S2

Molekulargewicht

222.4 g/mol

IUPAC-Name

2-[methyl-[3-[methyl(2-sulfanylethyl)amino]propyl]amino]ethanethiol

InChI

InChI=1S/C9H22N2S2/c1-10(6-8-12)4-3-5-11(2)7-9-13/h12-13H,3-9H2,1-2H3

InChI-Schlüssel

JQOFSIBBXPRWLY-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCN(C)CCS)CCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.